(3,5-Dioxo-2,3,4,5-tetrahydro-[1,2,4]triazin-6-YL-amino)-acetic acid
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Overview
Description
(3,5-Dioxo-2,3,4,5-tetrahydro-[1,2,4]triazin-6-YL-amino)-acetic acid is a compound of significant interest in various scientific fields due to its unique chemical structure and properties This compound features a triazine ring, which is known for its stability and versatility in chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dioxo-2,3,4,5-tetrahydro-[1,2,4]triazin-6-YL-amino)-acetic acid typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often include the use of catalysts, specific temperatures, and pH levels to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product .
Chemical Reactions Analysis
Types of Reactions
(3,5-Dioxo-2,3,4,5-tetrahydro-[1,2,4]triazin-6-YL-amino)-acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but typically involve controlled temperatures, pH levels, and the presence of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted triazine derivatives .
Scientific Research Applications
Chemistry
In chemistry, (3,5-Dioxo-2,3,4,5-tetrahydro-[1,2,4]triazin-6-YL-amino)-acetic acid is used as a building block for synthesizing more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound is studied for its potential interactions with biomolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a candidate for drug development and biochemical studies .
Medicine
In medicine, this compound is explored for its therapeutic potential. Its derivatives may exhibit pharmacological activities, such as antimicrobial, anticancer, or anti-inflammatory properties .
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its chemical properties contribute to the development of materials with enhanced durability and performance .
Mechanism of Action
The mechanism of action of (3,5-Dioxo-2,3,4,5-tetrahydro-[1,2,4]triazin-6-YL-amino)-acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or interference with cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanoic acid
- 2-((3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio)propanoic acid
- 2-[(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide .
Uniqueness
The presence of both amino and acetic acid groups allows for diverse chemical modifications and interactions, making it a versatile compound in various fields of research and industry .
Biological Activity
The compound (3,5-Dioxo-2,3,4,5-tetrahydro-[1,2,4]triazin-6-YL-amino)-acetic acid , often referred to as a derivative of triazine, has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C7H10N4O4, with a molecular weight of approximately 214.18 g/mol. Its structure features a triazine ring that is crucial for its biological interactions.
Biological Activities
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that derivatives of triazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar triazine-based compounds demonstrate effectiveness against various bacterial strains and fungi. The mechanism often involves the inhibition of key metabolic pathways in microorganisms.
2. Anticancer Properties
Triazine derivatives have been explored for their anticancer potential. The compound's ability to interact with DNA and inhibit cell proliferation has been documented in various studies. For example, a related compound showed IC50 values indicating substantial cytotoxicity against cancer cell lines such as A-431 and Jurkat cells .
3. Enzyme Inhibition
The compound has been identified as a potential inhibitor of specific enzymes involved in critical biochemical pathways. For example, it may inhibit acetylcholinesterase (AChE), which is significant in the treatment of neurodegenerative diseases like Alzheimer's .
4. Anti-inflammatory Effects
Some studies suggest that triazine derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediating immune responses.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Binding: The compound can bind to active sites on enzymes such as AChE or other metabolic enzymes, inhibiting their activity.
- DNA Interaction: Similar compounds have been shown to intercalate into DNA strands or bind to DNA structures, disrupting replication and transcription processes.
- Receptor Modulation: It may also interact with cellular receptors involved in signal transduction pathways.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Anticancer Study: A study investigating the effects of triazine derivatives on cancer cell lines demonstrated that certain modifications to the triazine structure enhanced cytotoxicity. The study reported IC50 values below 10 µM for some derivatives against cancer cells .
- Antimicrobial Efficacy: Another study evaluated the antimicrobial activity of various triazine compounds against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to standard antibiotics .
Data Table: Biological Activity Overview
Properties
IUPAC Name |
2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O4/c10-2(11)1-6-3-4(12)7-5(13)9-8-3/h1H2,(H,6,8)(H,10,11)(H2,7,9,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDVOVAHVTYWMQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)NC1=NNC(=O)NC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60361508 |
Source
|
Record name | STK645983 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60361508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21936-96-9 |
Source
|
Record name | STK645983 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60361508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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